molecular formula C15H25O4- B1258510 5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate CAS No. 406179-70-2

5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate

Cat. No.: B1258510
CAS No.: 406179-70-2
M. Wt: 269.36 g/mol
InChI Key: CTMTYSVTTGVYAW-UHFFFAOYSA-M
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Description

5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate is an organic compound belonging to the class of menthane monoterpenoids. It is known for its minty fragrance and is commonly used in flavors and fragrances . The compound has the empirical formula C15H26O4 and a molecular weight of 270.36 .

Chemical Reactions Analysis

5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form glutaric acid derivatives.

    Reduction: Reduction reactions can convert it into different menthyl esters.

    Substitution: It can undergo substitution reactions where the menthyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Scientific Research Applications

5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in topical formulations for its cooling and soothing effects.

    Industry: It is widely used in the flavor and fragrance industry due to its minty aroma.

Mechanism of Action

The mechanism of action of monomenthyl glutarate involves its interaction with sensory receptors in the skin and mucous membranes. The compound’s menthol component activates transient receptor potential cation channel subfamily M member 8 (TRPM8), which is responsible for the cooling sensation . This activation leads to a cascade of molecular events that result in the compound’s characteristic cooling effect.

Comparison with Similar Compounds

5-{[5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}-5-oxopentanoate can be compared with other similar compounds such as:

This compound is unique due to its combination of glutaric acid and menthol, which imparts both chemical reactivity and sensory properties, making it valuable in multiple fields.

Properties

CAS No.

406179-70-2

Molecular Formula

C15H25O4-

Molecular Weight

269.36 g/mol

IUPAC Name

5-(5-methyl-2-propan-2-ylcyclohexyl)oxy-5-oxopentanoate

InChI

InChI=1S/C15H26O4/c1-10(2)12-8-7-11(3)9-13(12)19-15(18)6-4-5-14(16)17/h10-13H,4-9H2,1-3H3,(H,16,17)/p-1

InChI Key

CTMTYSVTTGVYAW-UHFFFAOYSA-M

SMILES

CC1CCC(C(C1)OC(=O)CCCC(=O)[O-])C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)CCCC(=O)[O-])C(C)C

Synonyms

monomenthyl glutarate

Origin of Product

United States

Synthesis routes and methods

Procedure details

The inventive process is simple to practice using conventional equipment and techniques. Menthol and excess glutaric acid are reacted under conditions effective to produce a mixture comprising monomenthyl glutarate and dimenthyl glutarate. The initial weight ratio of glutaric acid to menthol is adjusted to range from 1.0 to 1.6, preferably from 1.05 to 1.56. This provides a product mixture that comprises from 60 to 70 wt. % of MMG and from 30 to 40 wt. % of DMG.
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